molecular formula C9H4ClF3N2 B103310 4-Chloro-6-(trifluoromethyl)quinazoline CAS No. 16499-64-2

4-Chloro-6-(trifluoromethyl)quinazoline

Cat. No. B103310
CAS RN: 16499-64-2
M. Wt: 232.59 g/mol
InChI Key: OJNBXNWWYXBHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline and its derivatives has been explored through various methodologies. One approach involves a two-step reaction using N-(2-iodophenyl)trifluoroacetimidoyl chlorides and indoles to synthesize 6-trifluoromethylindolo[1,2-c]quinazolines via addition-elimination/arylation, which can be further modified to create a range of aza-fused trifluoromethylated heterocycles . Another synthetic route for related compounds includes the transformation of 2-amino-4-chlorobenzamide with 4-(trifluoromethyl)benzoyl chloride to yield quinazolin-4(3H)-ones, which can be further reacted with morpholine to produce 7-morpholino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one . Additionally, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxyquinazoline-4,6-diamine from 4-chloro-7-fluoro-6-nitro-quinazoline through substitution and reduction reactions has been reported .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been characterized using various spectroscopic techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to determine the structural parameters and spectroscopic characterization of related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes . X-ray analysis has been used to accurately determine the molecular parameters of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, a derivative that crystallizes in the triclinic system .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives has been extensively studied. For instance, 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline can undergo reactions with different amines to produce various heteroarylquinazoline derivatives and fused triazoloquinazoline derivatives . The reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines towards N-nucleophiles has been investigated, revealing that the reaction leads to the formation of 2-phenyl-5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline . Additionally, the modification of 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones with nucleophilic and non-nucleophilic bases has been described, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure and reactivity. The NBO analysis of the compounds provides insights into intermolecular electronic interactions and stabilization energies . The crystal structure determination contributes to understanding the solid-state properties of these compounds . The spectral data, including 1H and 13C NMR, are crucial for confirming the structure of synthesized compounds and for studying their reactivity . The global and local reactivity descriptors derived from DFT calculations help predict the behavior of these molecules in various chemical environments .

Safety And Hazards

4-Chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBXNWWYXBHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610559
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)quinazoline

CAS RN

16499-64-2
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 6-(trifluoromethyl)quinazolin-4-ol (10.41 g, 48.4 mmol) in phosphorous oxychloride (100 mL) was heated at reflux for 3 h, during which time a clear, amber solution was observed. The solution was cooled to room temperature, concentrated in-vacuo, and stripped 3× from 150 mL methylene chloride to remove any remaining phosphorous oxychloride. The residue was partitioned between EtOAc and saturated sodium bicarbonate (1:1, 300 mL), and the mixture was stirred until gas evolution ceased. The layers were separated, the organic phase was washed successively with saturated sodium bicarbonate and brine, the combined aqueous phases were extracted with EtOAc (50 mL), and the combined organic phases were dried over sodium sulfate then concentrated in-vacuo. The residue was purified over silica gel, eluting with 25% EtOAc/Heptane, to yield 8.14 g of 4-chloro-6-(trifluoromethyl)quinazoline as a white solid. MS (ES+)=233, 235 (M+H+).
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Trifluoromethyl-quinazolin-4-ol (0.95 g, 4.44 mmol, 1 eq.), phosphorous oxychloride (2.48 mL, 26.6 mmol, 6 eq.) and triethylamine (3.71 mL, 26.6 mmol, 6 eq.) were refluxed for 2.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give and amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 560 mg of off-white solids as product. The product was used immediately in Ex 111 part C.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation D3, Step 3: A suspension of 6-(trifluoromethyl)quinazolin-4-ol (10.41 g, 48.4 mmol) in phosphorous oxychloride (100 mL) was heated at reflux for 3 h, during which time a clear, amber solution was observed. The solution was cooled to room temperature, concentrated in-vacuo, and stripped 3× from 150 mL methylene chloride to remove any remaining phosphorous oxychloride. The residue was partitioned between EtOAc and saturated sodium bicarbonate (1:1, 300 mL), and the mixture was stirred until gas evolution ceased. The layers were separated, the organic phase was washed successively with saturated sodium bicarbonate and brine, the combined aqueous phases were extracted with EtOAc (50 mL), and the combined organic phases were dried over sodium sulfate then concentrated in-vacuo. The residue was purified over silica gel, eluting with 25% EtOAc/Heptane, to yield 8.14 g of 4-chloro-6-(trifluoromethyl)quinazoline as a white solid. MS (ES+)=233, 235 (M+H+).
[Compound]
Name
D3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.41 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 3
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 5
4-Chloro-6-(trifluoromethyl)quinazoline
Reactant of Route 6
4-Chloro-6-(trifluoromethyl)quinazoline

Citations

For This Compound
3
Citations
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… The title compound was prepared following general procedure Section 4.1.3 from 4-Chloro-6-trifluoromethyl quinazoline 12h (0.035 g, 0.15 mmol, 1.0 equiv.), 4-fluorobenzylamine (…
Number of citations: 5 www.mdpi.com
MG Yang, Z Xiao, R Zhao, AJ Tebben… - ACS Medicinal …, 2021 - ACS Publications
To improve the metabolic stability profile of BMS-741672 (1a), we undertook a structure–activity relationship study in our trisubstituted cyclohexylamine series. This ultimately led to the …
Number of citations: 4 pubs.acs.org
LA Thielen, J Chen, G Jing, O Moukha-Chafiq, G Xu… - Cell metabolism, 2020 - cell.com
Diabetes is characterized by hyperglycemia, loss of functional islet beta cell mass, deficiency of glucose-lowering insulin, and persistent alpha cell secretion of gluconeogenic glucagon. …
Number of citations: 63 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.